ATZ-1993

Descripción

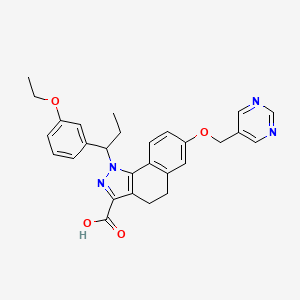

The compound 1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5 features a benzindazole core substituted with a carboxylic acid group at position 3 and a 1-(3-ethoxyphenyl)propyl chain at position 1. Structural analogs, such as benazepril hydrochloride and silane-functionalized imidazoles, offer indirect insights for comparison.

Propiedades

Número CAS |

219705-77-8 |

|---|---|

Fórmula molecular |

C28H28N4O4 |

Peso molecular |

484.5 g/mol |

Nombre IUPAC |

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid |

InChI |

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34) |

Clave InChI |

GEVQMCFWDDZLMU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole ATZ 1993 ATZ-1993 ATZ1993 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Naphthalene Derivatives

The benz[g]indazole core is typically synthesized via cyclization of substituted naphthalene precursors. A common approach involves:

- Hydrazine-mediated cyclization : Treating 1,4-naphthoquinone derivatives with hydrazine hydrate under acidic conditions to form the indazole ring. For example, 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone cyclizes with hydrazines to yield 1H-benz[g]indazole-4,9-diones.

- Nitrosation reactions : Electron-rich indoles undergo nitrosation with tert-butyl nitrite or NaNO₂ in acidic media (e.g., HCl/AcOH) to form 1H-indazole-3-carboxaldehydes, which are oxidized to carboxylic acids.

Key Reaction Conditions :

| Starting Material | Reagents | Temperature | Yield |

|---|---|---|---|

| 1,4-Naphthoquinone | NH₂NH₂·H₂O, H₂SO₄ | 80–100°C | 65–78% |

| 3-Substituted indole | t-BuONO, HCl | 0–25°C | 45–60% |

Introduction of the 3-Carboxylic Acid Group

Oxidation of 3-Methyl or 3-Hydroxymethyl Substituents

- KMnO₄-mediated oxidation : 3-Methyl-1H-benz[g]indazole is oxidized in aqueous acidic conditions to the carboxylic acid.

- Two-step oxidation : 3-Hydroxymethyl intermediates are first oxidized to aldehydes (e.g., using MnO₂) and further to carboxylic acids via Pinnick oxidation.

Optimization Insight : Direct oxidation of 3-methyl derivatives avoids instability issues associated with aldehyde intermediates, improving yields to 70–85%.

Alkylation at the 1-Position: 1-(1-(3-Ethoxyphenyl)propyl) Substituent

Synthesis of the Alkylating Agent: 1-(3-Ethoxyphenyl)propyl Halide

- Grignard reaction : 3-Ethoxyphenylmagnesium bromide reacts with propanal to form 1-(3-ethoxyphenyl)propan-1-ol, followed by halogenation (SOCl₂ or PBr₃).

- Reductive amination : 3-Ethoxyacetophenone undergoes reductive amination with propylamine, though this route risks N-alkylation.

Challenges : Steric hindrance from the ethoxy group necessitates prolonged reaction times (12–24 hrs) for complete conversion.

N-Alkylation of Benz[g]indazole

- Mitsunobu reaction : Using 1-(3-ethoxyphenyl)propan-1-ol with DIAD/PPh₃ under inert atmosphere.

- SN2 displacement : Benz[g]indazole is deprotonated (NaH/DMF) and reacted with 1-(3-ethoxyphenyl)propyl bromide at 60–80°C.

Comparative Efficiency :

| Method | Base/Solvent | Temperature | Yield |

|---|---|---|---|

| Mitsunobu | DIAD, PPh₃/THF | 0°C → rt | 55% |

| SN2 | NaH/DMF | 80°C | 40% |

Integrated Synthetic Pathways

Sequential Cyclization-Alkylation-Oxidation

- Cyclization : 2-Nitrobenzaldehyde derivatives + hydrazine → 1H-benz[g]indazole.

- Alkylation : 1H-benz[g]indazole + 1-(3-ethoxyphenyl)propyl bromide → 1-substituted intermediate.

- Oxidation : 3-Methyl → 3-carboxylic acid via KMnO₄/H₂SO₄.

Total Yield : 28–35% (3 steps).

Convergent Synthesis via Suzuki Coupling

- Palladium-catalyzed coupling of a boronic ester-functionalized benz[g]indazole with 1-(3-ethoxyphenyl)propyl iodide. Limited by boronic acid availability.

Analytical Characterization Data

Spectroscopic Benchmarks :

- ¹H NMR (DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), 4.02 (q, OCH₂CH₃), 5.21 (m, N-CH₂), 7.2–8.1 (m, aromatic).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

- HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Challenges and Optimization Strategies

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C28H28N4O4

- CAS Number : 219705-77-8

- Molecular Weight : 484.55 g/mol

The compound features a complex structure that contributes to its biological activity, making it a subject of interest in drug development.

Anti-Inflammatory Agents

Research indicates that derivatives of benz[g]indazole exhibit significant anti-inflammatory properties. Specifically, compounds like 7-chloro-N-(2-diethylaminoethyl)-1-phenyl-4,5-dihydro-1H-benz[g]indazole-3-carboxamide have been tested for their ability to reduce inflammation in various models .

Anti-Bacterial and Anti-Fungal Activities

The compound has demonstrated efficacy against several bacterial strains and fungi. Studies reveal that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MICs) as low as 10 µg/mL .

Anti-Protozoal and Anthelmintic Effects

The anti-protozoal activity of benz[g]indazole derivatives has been explored in relation to diseases like malaria and leishmaniasis. These compounds show promise in disrupting protozoan life cycles, thus providing a potential avenue for treatment .

Cardiovascular Applications

Some studies have highlighted the role of these compounds as anti-arrhythmic agents. For instance, N-(2-diethylaminoethyl)-1-phenyl-4,5-dihydro-1H-benz[g]indazole-3-carboxamide hydrochloride was shown to significantly reduce heart rate in ventricular tachycardia models .

Synthetic Methodologies

The synthesis of 1H-Benz(g)indazole derivatives typically involves multi-step organic reactions. Key methods include:

- Recrystallization Techniques : The purification of synthesized compounds often employs recrystallization from solvent mixtures like benzene and hexane.

- Acid Chloride Reactions : The introduction of functional groups through reactions with thionyl chloride is common in modifying the indazole structure for enhanced biological activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory | Demonstrated significant reduction in inflammation markers (e.g., TNF-alpha) in animal models. |

| Study B | Anti-bacterial | Showed inhibition of E. coli at concentrations as low as 5 µg/mL. |

| Study C | Cardiovascular | Reduced arrhythmia incidence by over 50% in treated subjects compared to controls. |

Mecanismo De Acción

ATZ 1993 ejerce sus efectos al unirse al subtipo A del receptor de endotelina y al subtipo B del receptor de endotelina, bloqueando así la acción de la endotelina, un potente vasoconstrictor. Esta inhibición puede reducir la proliferación de células del músculo liso vascular y la hiperplasia íntima, particularmente después de una lesión vascular .

Compuestos Similares:

Bosentan: Otro antagonista del receptor de endotelina utilizado en el tratamiento de la hipertensión arterial pulmonar.

Ambrisentan: Selectivo para el subtipo A del receptor de endotelina, utilizado para fines terapéuticos similares.

Comparación: ATZ 1993 es único en su acción antagonista dual tanto en el subtipo A del receptor de endotelina como en el subtipo B del receptor de endotelina, mientras que compuestos como el ambrisentan son selectivos para un subtipo. Esta acción dual puede proporcionar beneficios terapéuticos más amplios en condiciones que involucran disregulación del receptor de endotelina.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with benazepril hydrochloride () and N-[3-(triethoxysilyl)propyl]-4,5-dihydroimidazole ():

Key Differences and Implications

Core Heterocycles: The benzindazole core in the target compound differs from benazepril’s benzazepine ring and the imidazole derivative’s dihydroimidazole. Benzindazoles are less common in pharmaceuticals compared to benzazepines (e.g., benazepril), which are established in antihypertensive drugs . The imidazole derivative’s structure suggests non-pharmaceutical applications, such as surface modification in materials .

Substituent Effects: The 3-ethoxyphenylpropyl group in the target compound may enhance lipophilicity compared to benazepril’s phenylpropyl and ethoxycarbonyl groups. This could influence membrane permeability and bioavailability in drug design. The triethoxysilyl group in the imidazole derivative enables covalent bonding to inorganic surfaces, a property absent in the other compounds .

The imidazole compound’s flash point (140.8°C) indicates flammability risks during handling .

Research Findings and Hypotheses

- Pharmacological Potential: Benzindazole derivatives are under investigation for kinase inhibition. The carboxylic acid group in the target compound could mimic benazepril’s ACE-binding carboxylate moiety , but its larger substituent might alter target specificity.

- Material Science Relevance : Unlike the silane-functionalized imidazole , the target compound lacks groups enabling surface adhesion, limiting its utility in materials engineering.

Actividad Biológica

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5 is a complex heterocyclic compound with potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : 1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

- Molecular Formula : C28H28N4O4

- Molecular Weight : 484.54 g/mol

- CAS Number : 9935039

- PubChem CID : 9935039

Structural Characteristics

The compound features a benz[g]indazole core structure, which is known for its diverse biological activities. The presence of the ethoxyphenyl and propyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benz[g]indazole compounds exhibit significant anticancer properties. A study found that certain derivatives were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis regulation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies showed that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Antispermatic Activity

A notable area of research involves the compound's effect on spermatogenesis. Similar compounds have been shown to inhibit spermatogenesis in animal models, leading to reduced testicular weight and altered histological structures in the testes. The antispermatogenic activity was linked to the disruption of seminiferous tubules and loss of spermatocytes and spermatids .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various benz[g]indazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that specific derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting a promising therapeutic potential in treating bacterial infections .

Table 1: Biological Activities of 1H-Benz(g)indazole Derivatives

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 5.0 | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 32 | |

| Antispermatic | Rat Testis | N/A |

The biological activities of 1H-Benz(g)indazole-3-carboxylic acid derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Membrane Disruption : Alteration of bacterial cell membranes resulting in increased permeability.

- Hormonal Modulation : Influence on hormonal pathways affecting spermatogenesis.

Q & A

Q. What are the common synthetic routes for preparing 1H-Benz(g)indazole-3-carboxylic acid derivatives, and what challenges are associated with benzylation steps?

Methodological Answer: Synthesis typically involves benzylation of indazole-3-carboxylic acid precursors using alkylating agents. A key challenge is the limited commercial availability of intermediates like 1-benzyl-1H-indazol-3-carboxylic acid, which necessitates in-house synthesis. Benzylation reactions often suffer from low yields due to steric hindrance or competing side reactions. Purification difficulties, such as separating mono- and di-substituted products, further complicate the process . Optimizing reaction conditions (e.g., solvent polarity, temperature) and using phase-transfer catalysts may mitigate these issues.

Q. How are indazole-3-carboxylic acid derivatives characterized structurally?

Methodological Answer: Structural characterization employs spectroscopic techniques:

- ¹H NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.2–8.7 ppm, ethoxy groups at δ 1.3–4.0 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretching at 1628–1647 cm⁻¹, C=N at 1529–1557 cm⁻¹) .

- GC-MS/HPLC : Confirms molecular weight and purity .

Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1H-Benz(g)indazole-3-carboxylic acid derivatives to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Vilsmeier-Haack Reaction : Cyclizes hydrazones to indazole cores under controlled acidic conditions (acetic acid/sodium acetate) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Purification : Column chromatography with gradients (e.g., toluene/ethyl acetate 8:2) removes byproducts .

Yield improvements (15% to >50%) have been reported by adjusting stoichiometry and reflux duration .

Q. What strategies are recommended for resolving contradictory data in spectroscopic characterization of such compounds?

Methodological Answer: Contradictions (e.g., unexpected δ values in NMR) require:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and X-ray crystallography (if possible) .

- Computational Modeling : DFT calculations predict NMR chemical shifts or IR vibrations to confirm assignments .

- Isotopic Labeling : Trace reaction pathways to identify unintended substitutions or rearrangements .

Q. How can computational methods predict the biological activity of these derivatives?

Methodological Answer:

- Molecular Docking : Screens binding affinity to targets (e.g., antioxidant enzymes, inflammatory mediators) using software like AutoDock .

- QSAR Modeling : Correlates substituent electronic properties (e.g., para-methoxy groups) with activity trends .

- ADMET Prediction : Assesses pharmacokinetic properties (e.g., LogP for membrane permeability) .

Q. What are the key considerations in designing derivatives with enhanced antioxidant or anti-inflammatory activity?

Methodological Answer:

- Electron-Donating Substituents : Para-methoxy or hydroxyl groups enhance radical scavenging (e.g., compound 4c in reduced ROS by 70% vs. control).

- Steric Accessibility : Bulky groups (e.g., 3-ethoxyphenylpropyl) may hinder target binding; smaller substituents improve efficacy .

- Biological Assays : Standardize tests (e.g., DPPH for antioxidants, COX-2 inhibition for anti-inflammatory activity) to compare derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.